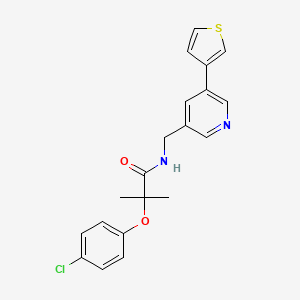

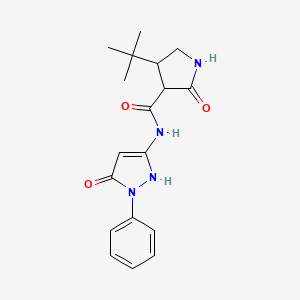

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids .

Synthesis Analysis

Benzofuran-3-carboxylate esters can be synthesized by various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学的研究の応用

Synthesis of Novel Compounds

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has been utilized in the synthesis of various novel compounds. For instance, it has been used in the facile and inexpensive synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via one-pot reactions (Gao, Liu, Jiang, & Li, 2011). Additionally, it has been employed in creating a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline-3-carboxylic acids (Li, Xu, Li, Gao, & Chen, 2019).

Role in Experimental Models

This compound has also been significant in experimental models. For instance, chronic administration of related compounds to normolipemic rats showed potential in reducing serum cholesterol levels and inhibiting the activity of hepatic enzymes (Goldberg, Mellon, Witiak, & Feller, 1977).

Structural Manipulation and Polymerization Studies

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate has played a role in the structural manipulation of compounds for studying properties like thermoreversible polymerization. Such studies involve synthesizing benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, demonstrating variable degrees of π-stacking and nanostructured macromolecular aggregates formation (Cappelli et al., 2007).

Antibacterial and Antifungal Activities

Some derivatives of Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate have been studied for their antibacterial and antifungal activities. For example, a series of benzofuran derivatives have been synthesized and tested for their potential in inhibiting HIV-1 and HIV-2 replication in cell culture (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

One-Pot Synthesis Techniques

Moreover, Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate is instrumental in one-pot synthesis methods. An example is the synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and corresponding acids through a one-pot reaction, providing efficient access to these compounds (Gao, Fu, Zhao, & Wang, 2017).

Synthesis of Phenolic Esters and Amides

This compound is also utilized in synthesizing phenolic esters and amides of quinoline-4-carboxylic acid, where it reacts with various substituted phenols and secondary amines. The synthesized compounds are evaluated for antioxidant and antibacterial activity, showing significant potential in these areas (Shankerrao, Bodke, & Mety, 2013).

特性

IUPAC Name |

ethyl 3-[(4-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRYWOGSOUZJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)